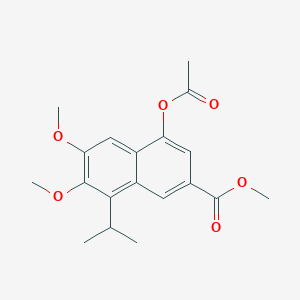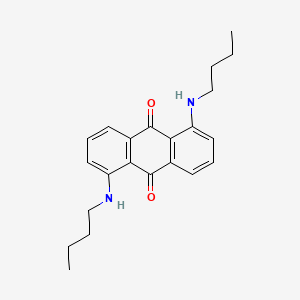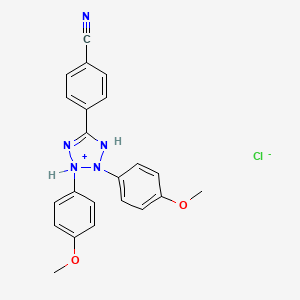
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely used in biochemical assays, particularly in cell viability and proliferation studies. This specific compound is characterized by the presence of cyanophenyl and methoxyphenyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride typically involves the reaction of tetrazolium salts with appropriate aryl substituents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Potential use in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biochemical sensors and analytical devices.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with cellular components, leading to measurable changes in cell viability or metabolic activity. The molecular targets may include enzymes involved in redox reactions, and the pathways could involve electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Tetrazolium,5-(4-nitrophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- 2H-Tetrazolium,5-(4-aminophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
Uniqueness
The presence of the cyanophenyl group in 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride may impart unique electronic properties, making it distinct from other tetrazolium compounds. This uniqueness could be reflected in its reactivity and applications in various assays.
Propriétés
Formule moléculaire |
C22H20ClN5O2 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
4-[2,3-bis(4-methoxyphenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzonitrile;chloride |
InChI |
InChI=1S/C22H19N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3,(H,24,25);1H |
Clé InChI |
JFEMCSLYJFWCCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[NH+]2N=C(NN2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)
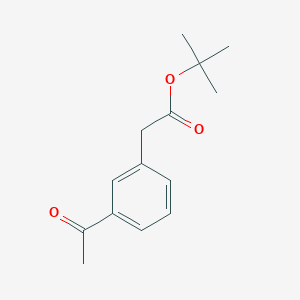
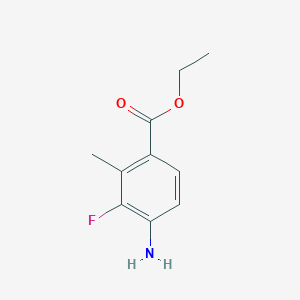
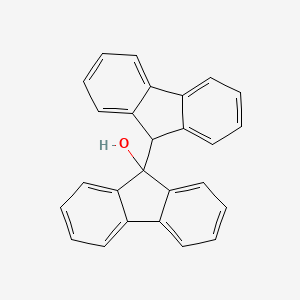
![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)

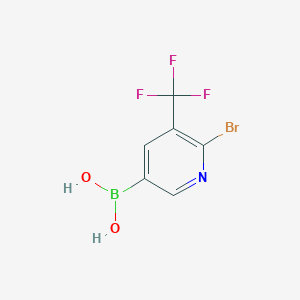
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
